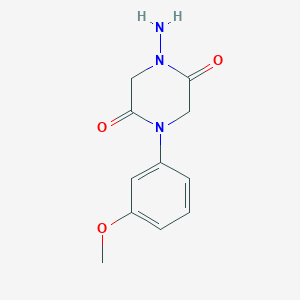![molecular formula C23H16FN3O3 B291995 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291995.png)
4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione, also known as FPMD, is a novel chemical compound that has gained significant attention in scientific research. FPMD belongs to the class of diazepines and is a potent allosteric modulator of the GABA-A receptor.
作用機序
4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By binding to a specific site on the receptor, 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione enhances the activity of GABA, resulting in an increase in chloride ion influx and hyperpolarization of the neuron. This leads to a reduction in neuronal excitability, resulting in anxiolytic and sedative effects.
Biochemical and Physiological Effects
4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has been shown to have a range of biochemical and physiological effects. In addition to its anxiolytic and sedative effects, 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has also been shown to increase the expression of genes involved in neuroplasticity, suggesting that it may have potential as a cognitive enhancer.
実験室実験の利点と制限
4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has several advantages for use in lab experiments. It has a high affinity for the GABA-A receptor, making it a potent and selective modulator of this target. 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is also stable and can be easily synthesized in large quantities. However, 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione also has a relatively short half-life, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for research on 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione. One area of interest is the development of analogs with improved pharmacological properties, such as increased solubility and longer half-life. Another area of research is the investigation of the potential therapeutic applications of 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione in the treatment of neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione and its effects on neuronal function and plasticity.
Conclusion
In conclusion, 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a novel chemical compound with promising potential for use in scientific research. Its synthesis method has been optimized for high yield and purity, making it a suitable compound for experimental use. 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione acts as a positive allosteric modulator of the GABA-A receptor, resulting in anxiolytic and sedative effects. 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has several advantages for use in lab experiments, but also has some limitations. Future research on 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione will help to further elucidate its mechanism of action and potential therapeutic applications.
合成法
4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione can be synthesized using a multi-step reaction process that involves the condensation of 2-(4-fluorophenyl)-2-oxoethylamine with 2-amino-4,5-diphenyl-1,3-oxazole, followed by cyclization and oxidation. The final product is obtained through recrystallization from ethanol. The synthesis method of 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has been optimized for high yield and purity, making it a suitable compound for scientific research.
科学的研究の応用
4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has been extensively studied for its potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders. The compound has shown promising results in preclinical studies, demonstrating anxiolytic and antidepressant effects in animal models. 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
特性
分子式 |
C23H16FN3O3 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC名 |
11-(4-fluorophenyl)-3-methyl-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C23H16FN3O3/c1-13-11-17(14-5-3-2-4-6-14)25-22-19(13)20-21(30-22)23(29)27(12-18(28)26-20)16-9-7-15(24)8-10-16/h2-11H,12H2,1H3,(H,26,28) |
InChIキー |
NGXRPBRLGGEYMF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
正規SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-{2-methyl-5-[(phenoxyacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B291919.png)
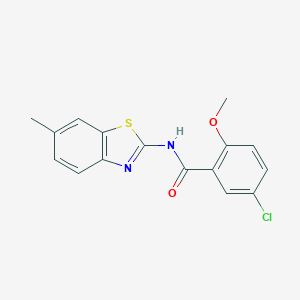
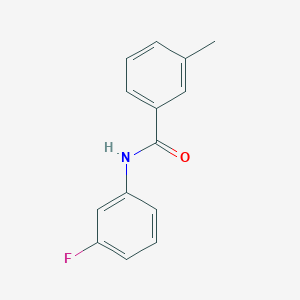
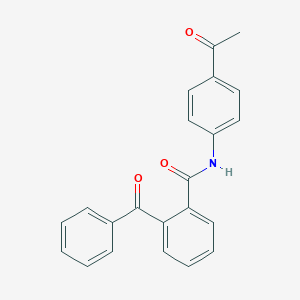

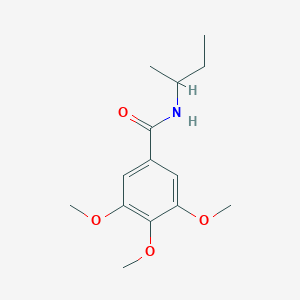
![4-[2,4-Di[1,1'-biphenyl]-4-yl-3-(4-pyridinyl)cyclobutyl]pyridine](/img/structure/B291930.png)


